molecular formula C20H24N6OS B12238649 5-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

5-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12238649
M. Wt: 396.5 g/mol
InChI Key: BTPYJEWKEWHUKB-UHFFFAOYSA-N
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Description

5-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyrimidine core, a piperazine ring, and a pyridine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.

    4-Hydroxy-2-quinolones: These compounds are structurally related and have unique biological activities.

Uniqueness

5-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups and its potential pharmacological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C20H24N6OS

Molecular Weight

396.5 g/mol

IUPAC Name

5-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H24N6OS/c1-28-20-23-18(15-4-10-27-11-5-15)12-19(24-20)26-8-6-25(7-9-26)17-3-2-16(13-21)22-14-17/h2-3,12,14-15H,4-11H2,1H3

InChI Key

BTPYJEWKEWHUKB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C3=CN=C(C=C3)C#N)C4CCOCC4

Origin of Product

United States

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